Hispidulin is known to have various activities in the Central Nervous System (CNS) . The synthetic approaches to synthesizing hispidulin have been improved to increase feasibility and overall yields . The new synthetic scheme developed for synthesizing hispidulin has an improved overall yield as well as more concise reaction steps compared to previous methods . The overall applicability of this synthesis approach is demonstrated by the ability to generate 6-OMe-containing hispidulin derivatives as novel chemical entities to explore their biological functions .
Hispidulin has shown promising biological effects, particularly in the field of anticancer research . It has significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . Hispidulin has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways .
Hispidulin is a flavonoid obtained from S. plebeia and has several pharmacological activities such as antioxidative, anti-inflammatory .
Hispidulin has shown anti-proliferative and anti-migratory activities on human melanoma A2058 cells . It selectively decreased the cell viability of A2058 cells in a dose- and time-dependent manner . Hispidulin induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . Hispidulin was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival . Moreover, hispidulin promoted reactive oxygen species generation in cells and suppressed cell migration through downregulated matrix metalloproteinase-2 expression .
Hispidulin has been found to decrease the P. gingivalis LPS-Induced Expression of ICAM-1 in Endothelial Cells . This suggests that hispidulin could have potential anti-inflammatory applications, particularly in conditions related to endothelial inflammation .
Hispidulin has shown anti-metastatic activities on human melanoma A2058 cells . It selectively decreased the cell viability of A2058 cells in a dose- and time-dependent manner . Hispidulin induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . Hispidulin was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival . Moreover, hispidulin promoted reactive oxygen species generation in cells and suppressed cell migration through downregulated matrix metalloproteinase-2 expression .
Hispidulin has various pharmacological benefits, such as anti-tumor . It has shown promising biological effects, particularly in the field of anticancer research . The main objective of this study is to investigate the anticancer properties of hispidulin and gain insight into its mechanistic targets in cancer cells .
Hispidulin, chemically known as 4',5,7-trihydroxy-6-methoxyflavone, is a naturally occurring flavonoid primarily isolated from Salvia triloba and other plant species. This compound features a complex structure characterized by multiple hydroxyl groups and a methoxy group, contributing to its diverse biological activities. Its molecular formula is C₁₆H₁₂O₆, and it has garnered attention due to its potential therapeutic effects, particularly in modulating the central nervous system and exhibiting anti-inflammatory properties .
The synthesis of hispidulin involves several key chemical transformations. The primary method includes:
Hispidulin exhibits a broad spectrum of biological activities:
The total synthesis of hispidulin has been explored extensively. Key methods include:
Hispidulin's applications are diverse:
Hispidulin's interactions have been studied primarily concerning its binding affinity to benzodiazepine receptors. It enhances the effects of GABA, leading to increased inhibitory neurotransmission. Additionally, research indicates that hispidulin may interact with various signaling pathways involved in inflammation and cancer progression, making it a compound of interest for further pharmacological exploration .
Hispidulin shares structural similarities with several other flavonoids, which can be compared based on their biological activities and chemical properties:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Quercetin | 3-hydroxyflavone with multiple hydroxyls | Antioxidant, anti-inflammatory |
Luteolin | 3',4',5,7-tetrahydroxyflavone | Antioxidant, anticancer |
Apigenin | 4',5,7-trihydroxyflavone | Anticancer, anti-inflammatory |
Chrysin | 5,7-dihydroxyflavone | Antioxidant, anxiolytic |
Hispidulin is unique due to its specific structural arrangement and potent interaction with benzodiazepine receptors, setting it apart from these similar compounds by offering distinct pharmacological profiles .
Irritant